(E)-3-cyclopropyl-2-methylacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-cyclopropyl-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(7(8)9)4-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRHBWFNNDPCQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1CC1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for E 3 Cyclopropyl 2 Methylacrylic Acid
Stereoselective Synthesis of (E)-3-cyclopropyl-2-methylacrylic acid
The stereoselective synthesis of this compound is a complex process that requires precise control over the configuration of both the double bond and the cyclopropyl (B3062369) ring.
Control of (E)-Configuration in α,β-Unsaturated Carboxylic Acid Systems
Achieving the desired (E)-configuration in α,β-unsaturated carboxylic acid systems is a fundamental challenge in organic synthesis. Several methods have been developed to control the stereochemistry of the double bond.
Wittig and Horner-Wadsworth-Emmons Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for producing (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the use of stabilized phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the phosphonium ylides used in the traditional Wittig reaction. wikipedia.orgnih.gov The HWE reaction's preference for the (E)-isomer is a result of thermodynamic control, where the trans-oxaphosphetane intermediate is favored due to reduced steric hindrance. organic-chemistry.org Stabilized ylides, often used in HWE reactions, generally lead to the thermodynamically more stable E-alkene. organic-synthesis.com In contrast, the standard Wittig reaction often yields Z-alkenes. organic-synthesis.com
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Predominant Product | Often Z-alkenes | Predominantly E-alkenes wikipedia.org |
| Byproduct Removal | Can be difficult (triphenylphosphine oxide) | Easy (water-soluble phosphate ester) organic-chemistry.org |
Other Methods: While the HWE reaction is a primary method, other techniques can also yield (E)-α,β-unsaturated esters. For instance, a mild, triethylamine-catalyzed 1,3-hydrogen allylic rearrangement of enol phosphates has been developed to produce β-phosphoroxylated (E)-α,β-unsaturated esters with high stereoselectivity. nih.gov Additionally, certain reactions of aldehydes with dibromoacetic acid or ethyl dibromoacetate promoted by reagents like SmI2 or CrCl2 can stereoselectively produce (E)-α,β-unsaturated carboxylic acids and esters. organic-chemistry.org
Strategies for Cyclopropyl Ring Stereocontrol in Synthesis
The stereochemical integrity of the cyclopropyl ring is another critical aspect of the synthesis. The cyclopropane (B1198618) motif is present in a wide array of natural products and pharmacologically active compounds. nih.govbohrium.comresearchgate.net
Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a powerful and widely used method for the stereospecific conversion of alkenes to cyclopropanes. bohrium.comnih.gov This reaction involves an organozinc carbenoid that adds a methylene (B1212753) group to the double bond, preserving the original stereochemistry of the alkene. wikipedia.org
Directed Cyclopropanation: In molecules containing directing groups, such as allylic alcohols, the Simmons-Smith reaction can be directed to occur on a specific face of the double bond, leading to high diastereoselectivity. nih.gov This is a key strategy for controlling the stereochemistry of the cyclopropyl ring.
Asymmetric Synthesis: For the synthesis of enantiomerically pure cyclopropanes, asymmetric methods are employed. These can involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. While catalytic asymmetric Simmons-Smith reactions have been challenging to develop, some success has been achieved with allylic alcohols. nih.gov
Established Total Synthesis Approaches to this compound
The total synthesis of this compound can be accomplished through various established routes that combine methods for forming the carbon-carbon double bond and the cyclopropane ring.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Alkene Formation
As previously mentioned, the Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the stereoselective synthesis of (E)-α,β-unsaturated esters and acids. chempedia.info
Application to this compound: In a synthetic route to this compound, a phosphonate ester, such as triethyl 2-phosphonopropionate, would be deprotonated with a suitable base to form the corresponding carbanion. This carbanion would then react with cyclopropanecarboxaldehyde (B31225). The subsequent elimination of the phosphate byproduct would yield the desired (E)-3-cyclopropyl-2-methylacrylic ester, which can then be hydrolyzed to the carboxylic acid. The HWE reaction is favored for its high (E)-selectivity and the ease of removal of the phosphate byproduct. wikipedia.orgorganic-chemistry.org
Knoevenagel Condensation and Related Methods for β-Cyclopropylacrylic Acid Synthesis
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com
Doebner Modification: A modification of this reaction, known as the Doebner modification, is particularly useful for synthesizing α,β-unsaturated carboxylic acids. This variation uses pyridine as a solvent and an active methylene compound with at least one carboxylic acid group, such as malonic acid. wikipedia.org The reaction of an aldehyde with malonic acid in pyridine leads to the α,β-unsaturated carboxylic acid, often with accompanying decarboxylation. wikipedia.orgorganic-chemistry.org For the synthesis of a β-cyclopropylacrylic acid, cyclopropanecarboxaldehyde would be reacted with malonic acid under these conditions.
| Component | Description |
|---|---|
| Carbonyl Compound | Aldehyde or ketone wikipedia.org |
| Active Hydrogen Compound | Compounds with the form Z−CH2−Z or Z−CHR−Z, where Z is an electron-withdrawing group (e.g., malonic acid, diethyl malonate) wikipedia.org |
| Catalyst | Typically a weakly basic amine wikipedia.org |
| Product | Often an α,β-unsaturated ketone or acid wikipedia.org |
Furukawa Modification of the Simmons–Smith Reaction in Cyclopropane Formation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis. The Furukawa modification enhances the reactivity of the system.
The Reagent: This modification involves the use of diethylzinc (Et2Zn) and diiodomethane (CH2I2) to generate the active carbenoid species. nih.govwikipedia.orgtcichemicals.com This combination is often more reactive and provides better yields than the original zinc-copper couple. wikipedia.org
Stereospecificity: A key advantage of the Simmons-Smith reaction and its modifications is its stereospecificity. The configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org This is crucial for controlling the stereochemistry of the final molecule. The reaction is believed to proceed through a "butterfly" transition state where the methylene group is delivered to the same face of the double bond.
Application in Synthesis: In a total synthesis, the Furukawa modification of the Simmons-Smith reaction could be used to introduce the cyclopropyl group at an appropriate stage. For example, an allylic alcohol precursor could be subjected to cyclopropanation, with the hydroxyl group directing the stereochemistry of the methylene addition. nih.gov The resulting cyclopropyl alcohol could then be further elaborated to the target acrylic acid.
Precursor Chemistry and Key Intermediates in this compound Synthesis
The synthesis of this compound is a multi-step process that relies on the careful selection of precursors and the strategic application of key chemical reactions. The construction of the target molecule, with its characteristic cyclopropyl group, a methyl-substituted acrylic acid moiety, and specific (E)-stereochemistry, is achieved through a convergent synthesis that leverages well-established and highly reliable synthetic methodologies. This section details the critical precursors and intermediate stages that are fundamental to producing this compound with high purity and yield.
Cyclopropaneformaldehydes as Direct Synthetic Precursors
A primary and direct precursor for introducing the cyclopropyl moiety in the synthesis of this compound is cyclopropanecarboxaldehyde, also known as cyclopropaneformaldehyde. This aldehyde is a key building block as it contains the three-membered ring that is a core feature of the final product. The carbonyl group of the aldehyde provides a reactive site for the crucial carbon-carbon bond-forming reaction that builds the main chain of the acrylic acid.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of α,β-unsaturated esters from aldehydes, and it is particularly effective for this transformation. studylib.netwikipedia.org In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde to produce an alkene, typically with a high degree of stereoselectivity for the (E)-isomer. wikipedia.org For the synthesis of an ester precursor to this compound, cyclopropanecarboxaldehyde is reacted with a phosphonate ester, such as triethyl 2-phosphonopropionate. The reaction is typically carried out in the presence of a base, which deprotonates the phosphonate to form the nucleophilic carbanion that then attacks the aldehyde.
The general scheme for this reaction is as follows:
Reaction Scheme: Horner-Wadsworth-Emmons Olefination
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| Cyclopropanecarboxaldehyde | Triethyl 2-phosphonopropionate | Base (e.g., NaH, NaOEt) | Ethyl (E)-3-cyclopropyl-2-methylacrylate |
This reaction is highly favored due to the formation of a stable dialkylphosphate salt as a byproduct, which is easily removed from the reaction mixture, often by an aqueous workup. wikipedia.org The stereoselectivity of the HWE reaction is a key advantage, as it preferentially forms the thermodynamically more stable (E)-alkene, which is the desired isomer for the target molecule. wikipedia.org
Alpha-Alkylation of Carboxylic Acids in Synthetic Routes
The "2-methyl" group in the target molecule is introduced through a process that can be conceptually understood as an alpha-alkylation of a carboxylic acid derivative. While direct alkylation of the final acrylic acid is not feasible, the methyl group is incorporated by using an alkylated precursor in the synthesis. The key reagent for this is triethyl 2-phosphonopropionate, which is itself prepared via an alpha-alkylation reaction.
The synthesis of this phosphonate reagent starts with a simpler phosphonate, triethyl phosphonoacetate. This starting material has acidic protons on the carbon alpha to both the phosphonate and the ester carbonyl groups. Treatment with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a nucleophilic enolate. youtube.com This enolate can then be alkylated by reacting it with an alkyl halide, in this case, a methyl halide like methyl iodide (CH₃I), in an SN2 reaction. youtube.com
Synthesis of the Phosphonate Reagent
| Starting Material | Reagents | Intermediate | Alkylating Agent | Product |
| Triethyl phosphonoacetate | 1. Strong Base (e.g., NaH) | Phosphonate enolate | Methyl iodide (CH₃I) | Triethyl 2-phosphonopropionate |
This alpha-alkylation is a robust and well-understood method for forming carbon-carbon bonds at the alpha position of carbonyl compounds. youtube.com By using this pre-alkylated phosphonate in the subsequent Horner-Wadsworth-Emmons reaction, the methyl group is precisely installed at the correct position in the final acrylic acid structure.
Elimination Reactions for Acrylic Acid Moiety Formation
The formation of the carbon-carbon double bond (the acrylic acid moiety) is a critical step in the synthesis and is achieved through an elimination reaction. The Horner-Wadsworth-Emmons reaction is, in essence, a sequence of an addition reaction followed by an elimination.
The mechanism of the HWE reaction provides insight into how the double bond is formed. wikipedia.org After the initial nucleophilic addition of the phosphonate carbanion to the cyclopropanecarboxaldehyde, a tetrahedral intermediate is formed. This intermediate then undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
This oxaphosphetane intermediate is unstable and rapidly collapses. The collapse occurs through the cleavage of the carbon-phosphorus and carbon-oxygen bonds, leading to the formation of a new carbon-carbon pi bond (the double bond of the alkene) and a stable dialkyl phosphate byproduct. This final step is an elimination reaction, as the phosphate group is eliminated from the intermediate to form the alkene.
Mechanism of the HWE Elimination Step
The stereochemical outcome of the HWE reaction is largely determined by the relative stability of the intermediates in this process. The reaction generally favors the formation of the (E)-alkene because the transition state leading to the (E)-isomer allows the bulky substituents (the cyclopropyl group and the ester group) to be in an anti-periplanar arrangement, which minimizes steric hindrance. wikipedia.org This inherent selectivity makes the HWE reaction a powerful tool for the stereocontrolled synthesis of (E)-alkenes like the ester precursor to this compound. The final step to obtain the target molecule is the hydrolysis of the resulting ethyl ester under acidic or basic conditions.
Chemical Reactivity and Transformation Mechanisms of E 3 Cyclopropyl 2 Methylacrylic Acid
Mechanistic Studies of the α,β-Unsaturated Carboxylic Acid Functionality
The core of (E)-3-cyclopropyl-2-methylacrylic acid's reactivity lies in its α,β-unsaturated carbonyl system. The conjugation between the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (carbonyl) creates a polarized electronic system, making the molecule susceptible to both nucleophilic and electrophilic attacks.
Nucleophilic Additions, Including Michael Acceptor Mechanisms
The electron-withdrawing nature of the carboxyl group renders the β-carbon of the alkene electrophilic. This makes the compound an excellent Michael acceptor, susceptible to 1,4-conjugate addition by nucleophiles. nih.gov This reaction is a cornerstone of its chemical behavior.
The general mechanism for the Michael addition involves the attack of a nucleophile on the electrophilic β-carbon. This breaks the π-bond of the alkene, and the resulting negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group, forming an enolate intermediate. Subsequent protonation of the α-carbon yields the final 1,4-addition product.
The reactivity of this compound in Michael additions is influenced by several factors. Compared to acrylic acid, the presence of the methyl group at the α-position in molecules like methacrylic acid (and by extension, the target compound) increases the electron density on the attacked β-carbon. researchgate.net This can slightly decrease the intrinsic electrophilicity but is often counterbalanced by other electronic and steric factors. The cyclopropyl (B3062369) group at the β-position also exerts an electronic influence, further modifying the reactivity profile. Studies on related compounds show that the presence of specific functional groups can be engineered to enhance the reactivity of the Michael acceptor. mdpi.com
| Structural Feature | Influence on Reactivity | Mechanistic Implication |
|---|---|---|
| α-Methyl Group | Electron-donating, increases steric hindrance near the carbonyl group. | May slightly decrease the rate of nucleophilic attack compared to an unsubstituted acrylate. researchgate.net |
| β-Cyclopropyl Group | Possesses σ-aromaticity, can stabilize adjacent charges. | Influences the electrophilicity of the β-carbon and the stability of the enolate intermediate. |
| Carboxylic Acid | Strong electron-withdrawing group. | Activates the alkene for nucleophilic attack; can be deprotonated by basic nucleophiles, affecting the reaction pathway. |
Electrophilic Additions to the Alkene Bond
While less common for α,β-unsaturated carbonyls due to the deactivated nature of the double bond, electrophilic addition can occur under specific conditions. libretexts.org The reaction is initiated by the attack of an electrophile (E⁺) on the π-bond of the alkene, forming a carbocation intermediate. A nucleophile (Nu⁻) then attacks the carbocation to give the final addition product.
The regioselectivity of this addition is governed by the stability of the intermediate carbocation, a principle encapsulated by Markovnikov's rule. libretexts.org For this compound, the addition of a protic acid like HBr would involve the initial protonation of the double bond. Two possible carbocations could form:
Protonation at the α-carbon: This would form a tertiary carbocation at the β-carbon, which is significantly stabilized by the adjacent cyclopropyl group. The cyclopropyl group can adopt a "bisected" conformation to maximize orbital overlap and delocalize the positive charge.
Protonation at the β-carbon: This would generate a carbocation at the α-carbon. This cation would be destabilized by the adjacent electron-withdrawing carboxylic acid group, although it would receive some stabilization from the α-methyl group.
Due to the powerful stabilizing effect of the cyclopropyl group on an adjacent positive charge, the formation of the β-carbocation is generally favored, dictating the regiochemical outcome of the reaction. The stereoselectivity of the addition (i.e., syn vs. anti addition) depends on the specific electrophile and the reaction mechanism, which can involve either a concerted or a stepwise pathway. masterorganicchemistry.com
Transformations Involving the Cyclopropyl Moiety
The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 115 kJ/mol), making it susceptible to ring-opening reactions under various conditions. psu.edu
Ring-Opening Reactions and Associated Mechanistic Pathways
The cleavage of the strained C-C bonds of the cyclopropyl ring is a key transformation pathway. This can be initiated by transition metals, radicals, or electrophilic/nucleophilic attack.
Radical-Mediated Ring Opening: Homolytic cleavage of a bond adjacent to the cyclopropyl ring can generate a cyclopropylmethyl radical. This radical species is known to undergo extremely rapid, irreversible ring-opening to form a homoallylic (but-3-enyl) radical. psu.edu The rate of this rearrangement is so fast that the cyclopropylmethyl radical is often used as a mechanistic probe for radical reactions. psu.edu
Metal-Catalyzed Ring Opening: Transition metals like nickel can catalyze the ring-opening of activated cyclopropanes, such as cyclopropyl ketones. nih.gov Mechanistic investigations suggest pathways involving the oxidative addition of a C-C bond to a low-valent metal center or nucleophilic attack by an organometallic species on the carbonyl group, inducing ring cleavage. nih.gov For instance, samarium(II) iodide (SmI₂) in the presence of a proton source has been shown to effect the reductive ring-opening of cyclopropanes conjugated to ester groups. acs.org
| Initiator | Key Intermediate | Typical Product Type | Reference |
|---|---|---|---|
| Radical Initiator | Cyclopropylmethyl radical | Homoallylic (but-3-enyl) system | psu.edu |
| Nickel Catalyst / Organozinc | Alkylnickel(II) intermediate | γ-Substituted silyl (B83357) enol ether | nih.gov |
| Samarium(II) Iodide (SmI₂) | Radical anion / Organosamarium species | Reductively opened chain | acs.org |
Functionalization of the Cyclopropyl Ring
While ring-opening is common, reactions that functionalize the cyclopropyl ring while preserving its structure are also of synthetic interest. However, these transformations are challenging due to the high C-H bond strength and potential for competing ring-opening pathways. Research in this area often focuses on directed C-H activation or cyclopropanation reactions of unsaturated precursors. For example, methods for the direct, stereospecific cyclopropanation of unprotected α,β-unsaturated acids using samarium carbenoids have been developed. organic-chemistry.org Similarly, asymmetric radical cyclopropanation of related α,β-unsaturated amides can be achieved with high stereoselectivity using chromium-based metalloradical catalysis. nih.gov These methods highlight the chemical strategies used to construct such systems, providing insight into the relative stability and reactivity of the cyclopropane (B1198618) ring within this molecular context.
Derivatization of the Carboxylic Acid Group and Its Mechanisms
The carboxylic acid group is readily transformed into a variety of derivatives through well-established mechanisms, primarily involving nucleophilic acyl substitution. These reactions typically proceed via the attack of a nucleophile on the carbonyl carbon, followed by the elimination of a leaving group (often water).
Esterification: The reaction of this compound with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. wikipedia.org The mechanism involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack from the alcohol, proton transfer, and elimination of water. The ethyl and methyl esters of related cyclopropyl acrylates are common derivatives. nih.govcymitquimica.com
Amide Formation: Direct reaction with an amine is generally inefficient. Instead, coupling agents are used to activate the carboxylic acid. A common method involves using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). mdpi.com EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide, or it can react with HOBt to form an activated ester, which then cleanly reacts with the amine. mdpi.com
Acyl Halide Formation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride. The mechanism with SOCl₂ involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
| Derivative | Reagents | General Mechanism |
|---|---|---|
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification (Nucleophilic Acyl Substitution) |
| Amide | Amine (R'-NH₂), Coupling Agent (e.g., EDC, HOBt) | Activation followed by Nucleophilic Acyl Substitution |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Nucleophilic Acyl Substitution |
Esterification and Amide Bond Formation Mechanisms
The carboxylic acid moiety is the primary site for esterification and amide bond formation. These transformations are fundamental in medicinal chemistry and materials science for modifying the compound's physical and biological properties.
Esterification
The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
Alternatively, transesterification of a more common ester, like a methyl or ethyl ester, can be employed. This equilibrium reaction is often driven to completion by removing the lower-boiling alcohol byproduct. libretexts.org For instance, the synthesis of various methacrylic acid esters has been effectively carried out using a lithium hydroxide (B78521) catalyst, which is dried prior to use to minimize water content and prevent the formation of lithium salts of the carboxylic acid. libretexts.org
A general scheme for the synthesis of α,β-unsaturated esters involves reacting a vinylmercuric halide with carbon monoxide in an alcohol solvent, often facilitated by a noble metal catalyst. google.com While not a direct esterification of the pre-formed acid, this highlights a synthetic route toward the ester derivatives.
Interactive Data Table: Esterification of Acrylic Acids
Amide Bond Formation
The formation of an amide bond from this compound and an amine is a critical transformation, particularly for creating peptidomimetics and other biologically active molecules. nih.gov This reaction typically requires the activation of the carboxylic acid to form a more reactive intermediate, as the carboxylate anion is generally unreactive towards amines.
A plethora of coupling reagents have been developed for this purpose. rsc.org Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are commonly used. amazonaws.comsilicycle.com The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, releasing a urea (B33335) byproduct. silicycle.com
To improve reaction efficiency and suppress side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. amazonaws.comhepatochem.com HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions but still highly reactive towards amines. amazonaws.com Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are also highly effective coupling reagents that offer fast reaction times and minimize racemization. hepatochem.comresearchgate.net
An efficient approach to creating cyclopropyl peptidomimetics has been developed, underscoring the importance of these amide-forming reactions for this class of compounds. nih.gov
Interactive Data Table: Common Amide Coupling Reagents
Reduction and Oxidation Pathways
The presence of both a C=C double bond and a carboxylic acid group allows for selective or complete reduction and various oxidation reactions.
Reduction Pathways
The reduction of this compound can target the alkene, the carboxylic acid, or both.
Reduction of the Alkene: Catalytic hydrogenation is a common method to selectively reduce the carbon-carbon double bond. Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere would likely yield 3-cyclopropyl-2-methylpropanoic acid. rsc.org The conditions can often be tuned to leave the carboxylic acid group intact.
Reduction of the Carboxylic Acid: Strong reducing agents are required to reduce a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reagent capable of this transformation. numberanalytics.commasterorganicchemistry.comwizeprep.com Due to its high reactivity, LiAlH₄ will typically reduce both the carboxylic acid and the conjugated C=C double bond, yielding 3-cyclopropyl-2-methylpropan-1-ol. ic.ac.ukyoutube.com The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to release the primary alcohol. youtube.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. masterorganicchemistry.comyoutube.com
Chemoenzymatic Reduction: An alternative pathway involves the use of carboxylic acid reductase (CAR) enzymes. These enzymes can reduce carboxylic acids to aldehydes, which can then be used in subsequent reactions or further reduced to alcohols. nih.gov
Oxidation Pathways
The electron-rich carbon-carbon double bond is the most susceptible site for oxidation.
Epoxidation: The alkene can be converted to an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.com The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond, yielding (E)-3-(3-cyclopropyl-2-methyloxiran-2-yl)carboxylic acid. libretexts.orgyoutube.com These epoxides are valuable intermediates themselves and can be opened under acidic or basic conditions to form diols. youtube.comyoutube.com
Dihydroxylation: The alkene can be converted into a vicinal diol (a 1,2-diol).
Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation with m-CPBA followed by acid-catalyzed ring-opening with water. The water molecule attacks the protonated epoxide from the side opposite the existing oxygen bridge, resulting in an anti-diol. libretexts.orgyoutube.com
Syn-dihydroxylation: This transformation is typically accomplished using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reagents add to the double bond in a concerted, syn-fashion to form a cyclic intermediate (a cyclic osmate ester in the case of OsO₄), which is then hydrolyzed to give the syn-diol. libretexts.orgyoutube.com
Halogenation: Similar to other alkenes, the double bond can react with halogens like bromine (Br₂). This would likely lead to the addition of bromine across the double bond, forming a dibromo derivative. libretexts.org
Synthesis and Structural Diversification of E 3 Cyclopropyl 2 Methylacrylic Acid Derivatives and Analogs
Systematic Exploration of Structure-Activity Relationship (SAR) Analogs
The development of analogs for structure-activity relationship (SAR) studies is fundamental to medicinal chemistry. For derivatives of (E)-3-cyclopropyl-2-methylacrylic acid, this exploration often involves leveraging the cyclopropyl (B3062369) group as a versatile design element. acs.org The cyclopropyl ring is frequently used as a bioisostere for other common chemical groups, such as isopropyl or gem-dimethyl groups. nih.gov This substitution can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. acs.org
A critical parameter in SAR is lipophilicity (logP), which affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropyl group itself is less lipophilic than an isopropyl or phenyl group. acs.org Further modification of the cyclopropyl ring, for instance through fluorination, allows for fine-tuning of this property. nih.gov Fluorination of a cyclopropyl substituent generally leads to a smaller change in lipophilicity compared to the fluorination of an isopropyl group, providing a more subtle tool for property modulation. nih.govnih.gov
Systematic studies on model compounds, such as substituted alkanols, have quantified these effects. The data reveals how chain extension to form a cyclopropyl group or the introduction of fluorine atoms at different positions impacts lipophilicity, providing a predictive framework for the design of more complex analogs. nih.govresearchgate.net
Table 1: Research Findings on Lipophilicity (logP) of Cyclopropyl Analogs
| Compound/Series | Modification | Effect on Lipophilicity (logP) | Reference |
|---|---|---|---|
| Isopropyl Group | Replacement with Cyclopropyl Group | Reduction in logP | acs.org |
| Phenyl Group | Replacement with Cyclopropyl Group | Reduction in logP | acs.org |
| Cyclopropylmethanol (E1) | β-fluorination (to E2) | Minor decrease | nih.govresearchgate.net |
| Cyclopropylmethanol (E1) | γ-fluorination (to E3/E4) | Minor decrease, with cis-isomer (E3) having slightly lower logP than trans-isomer (E4) | nih.gov |
| Isopropyl Substituent | Fluorination | Larger lipophilicity modulation compared to fluorinated cyclopropyl group | nih.govnih.gov |
Synthesis of Esters and Amides of this compound
The carboxylic acid moiety of this compound is a prime handle for derivatization into esters and amides, which are common functional groups in drug molecules.
Synthesis of Esters: Esters of cyclopropyl acrylic acids can be prepared through several established synthetic routes.
From Aldehydes: One common method involves the reaction of a cyclopropanecarboxaldehyde (B31225) derivative with an ester (containing an α-hydrogen) in the presence of a base. google.com This can yield the target cyclopropyl acrylic ester directly. For example, (E)-cyclopropyl propenyl methyl ester has been synthesized using this approach. google.com
Malonic Ester Synthesis: A more "modern" approach involves a malonic ester pathway. Starting with a dialkyl malonate, deprotonation with a mild base followed by reaction with a suitable electrophile and subsequent intramolecular ring closure can form the cyclopropane (B1198618) ring. youtube.com
Dehydration-Condensation: A general and industrially applicable method is the direct dehydration-condensation of the carboxylic acid with an alcohol. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. google.com
From Nitriles: Hydrolysis of a corresponding cyclopropyl acrylonitrile (B1666552) in acidic conditions (e.g., aqueous sulfuric acid) can yield the carboxylic acid, which can then be esterified. youtube.com
Synthesis of Amides: Amide derivatives are also readily accessible.
From Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride, for instance by using oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide.
Knoevenagel Condensation: A series of E-2-cyano-(3-substituted phenyl) acrylamides have been synthesized via the Knoevenagel condensation of substituted benzaldehydes with cyanoacetamides, confirming the E-isomer configuration through X-ray analysis. researchgate.net This highlights a pathway to more complex amide analogs.
From Propynoic Acids: In a related synthesis, 3-(trimethylsilyl)prop-2-enamides were synthesized from 3-(trimethylsilyl)propynoic acid, demonstrating a route from acetylenic precursors. researchgate.net
Table 2: Summary of Synthetic Methods for Esters and Amides
| Derivative | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| Esters | Aldehyde Condensation | Cyclopropanecarboxaldehyde, Ester | google.com |
| Esters | Malonic Ester Synthesis | Dialkyl malonate, Dihalide | youtube.com |
| Esters | Dehydration-Condensation | Carboxylic acid, Alcohol | google.com |
| Amides | Acyl Chloride Route | Carboxylic acid, Amine | researchgate.net |
| Amides | Knoevenagel Condensation | Substituted benzaldehyde, Cyanoacetamide | researchgate.net |
Modifications of the Cyclopropyl Ring in Analogs
The cyclopropyl ring is not merely a passive scaffold; its structure and substitution pattern are critical to the biological activity of its analogs. acs.org Modifications to the ring are a key strategy in drug design.
The three-membered ring imposes significant conformational constraints on adjacent substituents, helping to position them optimally within a receptor's binding pocket. This can lead to an entropically more favorable binding event. acs.org The enhanced π-character of the C-C bonds and the shorter, stronger C-H bonds compared to alkanes give the ring unique electronic properties. acs.org
Specific modifications include:
Introduction of Substituents: Attaching functional groups directly to the cyclopropane ring can profoundly alter the molecule's properties. In one example, Rh(II)-catalyzed cyclopropanation was used to install a cyclopropyl ring onto a fraxinellone (B1674054) core, creating analogs with the ester group oriented on the convex face of the molecule. nih.gov
Fluorination: As discussed in section 4.1, adding fluorine atoms to the cyclopropyl ring is a powerful tactic for modulating lipophilicity. nih.govnih.gov This can improve a compound's ADME profile without drastically altering its size or shape.
Bioisosteric Replacement: The entire cyclopropyl moiety can serve as a replacement for other groups. For example, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can enhance metabolic stability. acs.org
These modifications allow chemists to fine-tune properties such as potency, metabolic stability, and target selectivity. acs.orgresearchgate.net
Synthesis of Stereoisomeric Analogs of this compound
The synthesis of specific stereoisomers is crucial, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. The "(E)-" designation in the parent compound already specifies the geometry around the double bond. The development of analogs often introduces new chiral centers, necessitating stereocontrolled synthetic methods.
Chemoenzymatic strategies have emerged as powerful tools for accessing specific stereoisomers. nih.gov These approaches combine the selectivity of enzymes with the versatility of chemical synthesis.
Enzyme-Catalyzed Cyclopropanation: Engineered enzymes, such as variants of myoglobin, can catalyze olefin cyclopropanation with high diastereo- and enantioselectivity. This allows for the construction of chiral cyclopropyl ketones from vinylarenes and diazoketone reagents. nih.gov These chiral ketones are versatile building blocks that can be further diversified. nih.gov
Stereoselective Reductions: Enzymes such as dehydrogenases or whole-cell systems like baker's yeast can be used for the stereoselective reduction of prochiral ketones or for the kinetic resolution of racemic mixtures, yielding optically active alcohols that can be used to build more complex chiral structures.
These biocatalytic and chemoenzymatic methods provide access to a diverse library of chiral cyclopropane scaffolds, which are invaluable for exploring the SAR of enantiomerically pure drug candidates. nih.gov
Applications of E 3 Cyclopropyl 2 Methylacrylic Acid in Organic Synthesis
Utilization as a Versatile Synthetic Building Block for Complex Molecules
(E)-3-cyclopropyl-2-methylacrylic acid and its derivatives are recognized as important building blocks in organic synthesis. The cyclopropane (B1198618) ring, a highly strained three-membered carbocycle, is a recurring motif in many natural products and pharmaceutical agents. bohrium.commarquette.eduresearchgate.net Its incorporation into molecular structures can significantly influence their biological activity and physicochemical properties, such as metabolic stability and lipophilicity. researchgate.net The presence of both a cyclopropyl (B3062369) group and an acrylic acid functional group in this compound provides multiple avenues for synthetic diversification.
The acrylic acid moiety can undergo a variety of chemical reactions, including esterification, amidation, and conjugate addition. For instance, the synthesis of amides from acrylic acid derivatives has been explored to generate compounds with potential biological applications, such as efflux pump inhibitors in bacteria. researchgate.netnih.gov Furthermore, the double bond can be subjected to reactions like hydrogenation or cyclopropanation.
The synthesis of cyclopropyl acrylic derivatives can be achieved through several methods, such as the reaction of cyclopropanecarboxaldehyde (B31225) with phosphonate (B1237965) derivatives or malonic acid. google.com A process for preparing 3-cyclopropylacrylic acid, a closely related compound, involves the condensation of cyclopropane carboxaldehyde with malonic acid, which can then be halogenated and dehydrohalogenated to produce cyclopropylacetylene, a key intermediate in the synthesis of certain HIV reverse transcriptase inhibitors. google.com These synthetic strategies highlight the accessibility and versatility of the cyclopropyl acrylic acid scaffold.
Table 1: Examples of Reactions Utilizing the Acrylic Acid Moiety
| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |
| Esterification | Alcohol, Acid Catalyst | Ester | Pro-drugs, Fragrances |
| Amidation | Amine, Coupling Agent | Amide | Pharmaceuticals, Agrochemicals |
| Conjugate Addition | Nucleophile (e.g., Gilman reagent) | 3-substituted propanoic acid | Introduction of new functional groups |
| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | 3-cyclopropyl-2-methylpropanoic acid | Saturated building blocks |
| Dihalogenation | Halogen (e.g., Br₂) | 2,3-Dihalo-3-cyclopropyl-2-methylpropanoic acid | Intermediate for further transformations |
Role in the Total Synthesis of Natural Products
The cyclopropane motif is a key structural feature in a wide range of natural products, including terpenes, fatty acid metabolites, and amino acids. bohrium.commarquette.edu Consequently, cyclopropane-containing building blocks are crucial for the total synthesis of these complex molecules. While direct total syntheses employing this compound are not extensively documented in readily available literature, the synthesis of natural products with similar structural features underscores its potential.
A notable example is the total synthesis of (–)-majusculoic acid, a marine natural product with anti-inflammatory properties. google.com The synthesis of this molecule involves a key intermediate, methyl (E)-3-((1R,2R)-2-(but-3-en-1-yl)cyclopropyl)acrylate, which shares the core (E)-3-cyclopropylacrylate structure. google.com This synthesis demonstrates the strategic importance of this scaffold in constructing complex natural products.
The synthesis of various cyclopropane-containing natural products often relies on methods such as the Simmons-Smith cyclopropanation and transition-metal-catalyzed reactions to construct the three-membered ring. bohrium.commarquette.edu The presence of the acrylic acid functionality in this compound provides a handle for further elaboration to complete the synthesis of the target natural product. The field of natural product synthesis continues to explore the use of such versatile building blocks to achieve efficient and elegant synthetic routes. bohrium.com
Table 2: Selected Natural Products Containing a Cyclopropane Ring
| Natural Product | Class | Source | Noted Biological Activity |
| Curacin A | Fatty Acid Metabolite | Marine Cyanobacterium | Antimitotic |
| Cilastatin | Amino Acid Derivative | Synthetic | Renal dehydropeptidase inhibitor |
| Anthroplalone | Sesquiterpenoid | Okinawan Actinia | Not specified |
| (–)-Majusculoic Acid | Fatty Acid Metabolite | Marine Cyanobacterium | Anti-inflammatory |
Intermediate in the Preparation of Advanced Biologically Active Compounds
The cyclopropane ring is a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, and its incorporation can lead to enhanced biological activity and improved pharmacokinetic properties. bohrium.com this compound is a precursor for a variety of biologically active compounds, particularly in the agrochemical and pharmaceutical sectors.
In the field of agrochemicals, cyclopropanecarboxylic acids are fundamental components of pyrethroid insecticides. arkat-usa.orgwho.intgoogle.com These synthetic analogs of the natural pyrethrins (B594832) are potent insecticides with low mammalian toxicity. who.intnih.gov The synthesis of many pyrethroids involves the esterification of a cyclopropanecarboxylic acid with an appropriate alcohol. arkat-usa.org While many commercial pyrethroids are derived from chrysanthemic acid, the structural similarity of this compound suggests its potential as a building block for novel insecticide discovery. Patents have described pyrethroids with a dienic chain at the 3-position of the cyclopropane ring, highlighting the ongoing exploration of structural diversity in this class of compounds. google.com
In pharmaceuticals, the cyclopropane moiety is found in a number of marketed drugs. bohrium.com The synthesis of amide derivatives containing a cyclopropane ring has been shown to yield compounds with antimicrobial and antifungal activities. bohrium.com The combination of the cyclopropyl group and the acrylic acid functionality in this compound makes it an attractive starting material for the synthesis of new therapeutic agents.
Applications in Polymer Chemistry, Including Monomer Synthesis
The use of this compound as a monomer in polymer chemistry is not well-documented in publicly available research. However, the broader class of acrylic and methacrylic acids are widely used monomers in the synthesis of a vast range of polymers with diverse applications. sapub.org These polymers are used as adhesives, coatings, and in biomedical applications. sapub.orggoogle.com
The incorporation of a cyclopropyl group into a polymer backbone can impart unique properties, such as increased rigidity and altered thermal and optical characteristics. Research has been conducted on the copolymerization of other cyclopropane-containing monomers, such as p-(2-ethoxycarbonyl)cyclopropyl styrene, with methacrylic acid, leading to polymers with high optical transparency and photosensitivity. researchgate.net This suggests that this compound could potentially be used to synthesize novel polymers with tailored properties.
The synthesis of polycyclic acrylic monomers for various applications is an active area of research. researchgate.net The general methods for synthesizing such monomers include esterification and transesterification reactions. Given the reactivity of its carboxylic acid group, this compound could be converted into various ester monomers and subsequently polymerized or copolymerized to create new materials. Further research is needed to fully explore the potential of this compound in the field of polymer chemistry.
Computational Chemistry and Theoretical Investigations of E 3 Cyclopropyl 2 Methylacrylic Acid
Molecular Docking Studies with Biological Receptors and Enzymes for Binding Mode Elucidation
Molecular docking is a computational method that predicts the most likely orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor). This technique is fundamental in drug discovery and molecular biology for understanding and predicting the interactions that form a stable complex.
For a compound like (E)-3-cyclopropyl-2-methylacrylic acid, molecular docking would be a key step in identifying its potential biological targets and understanding its mechanism of action at a molecular level. The typical workflow for such a study involves:
Preparation of Ligand and Receptor: The three-dimensional (3D) structure of this compound would be constructed and its energy minimized to find its most stable 3D shape. A potential biological receptor, such as an enzyme involved in a disease process, would be chosen, and its 3D structure would be sourced from a public database like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand is systematically placed into the active site of the receptor in numerous possible orientations and conformations. For each of these poses, the software calculates a score, often representing the binding affinity, which estimates the strength of the interaction.
Analysis of Binding Modes: The results are then analyzed to determine the most favorable binding poses. This analysis focuses on the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues lining the receptor's active site. For example, docking studies on other acrylic acid derivatives have successfully identified crucial interactions with their target enzymes, offering insights into their inhibitory capabilities. nih.govresearchgate.net Similarly, research on other cyclopropane-containing molecules has utilized docking to clarify how they fit within receptor pockets. researchgate.netnih.govmdpi.com
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Receptor
| Parameter | Value |
| Target Receptor | Data not available in published literature |
| PDB ID | Data not available in published literature |
| Binding Affinity (kcal/mol) | Data not available in published literature |
| Interacting Residues | Data not available in published literature |
| Types of Interactions | Data not available in published literature |
Conformational Analysis and Energy Landscapes of the Cyclopropyl-Acrylic Acid Scaffold
Conformational analysis is the study of the different 3D arrangements of atoms in a molecule that can be interconverted by rotating around single bonds. The resulting energy landscape reveals the molecule's flexibility, its most stable forms, and the energy barriers between them.
Identification of Rotatable Bonds: The main focus would be on the single bond that connects the cyclopropyl (B3062369) ring to the acrylic acid framework.
Potential Energy Surface Scanning: By systematically rotating this bond and calculating the molecule's energy at each incremental step using quantum mechanical methods, a potential energy surface is created.
Identification of Conformers: The low points (minima) on this surface correspond to stable conformations, while the high points (maxima) represent the energy required to transition between them. This analysis identifies the most stable 3D structure of the molecule, which is crucial as this preferred shape dictates how it will interact with biological targets.
Table 2: Illustrative Conformational Analysis Summary for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |
| Global Minimum | Data not available in published literature | Data not available in published literature | Data not available in published literature |
| Local Minimum 1 | Data not available in published literature | Data not available in published literature | Data not available in published literature |
| Local Minimum 2 | Data not available in published literature | Data not available in published literature | Data not available in published literature |
Quantum Chemical Calculations of Electronic Structure and Reactivity Pathways
Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide deep insights into molecular orbitals, charge distribution, and chemical reactivity.
For this compound, quantum chemical calculations, often using Density Functional Theory (DFT), would be applied to investigate:
Electronic Properties: This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity.
Charge Distribution: An analysis of the electrostatic potential map would show how electron density is distributed across the molecule. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) areas, which is vital for predicting how the molecule will interact with other chemical species.
Reactivity Descriptors: Chemical reactivity descriptors such as hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.
Reaction Pathways: Quantum chemical methods can model potential chemical reactions involving the molecule. By calculating activation energies and mapping the structures of transition states, these methods can predict the most probable mechanisms of a reaction. Such approaches have been used with other acrylic acids to understand processes like polymerization. mdpi.comdnu.dp.ua
Table 3: Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy (eV) | Data not available in published literature |
| LUMO Energy (eV) | Data not available in published literature |
| HOMO-LUMO Gap (eV) | Data not available in published literature |
| Dipole Moment (Debye) | Data not available in published literature |
| Method/Basis Set | Data not available in published literature |
Advanced Spectroscopic Characterization and Structural Elucidation of E 3 Cyclopropyl 2 Methylacrylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of (E)-3-cyclopropyl-2-methylacrylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The stereochemistry, specifically the (E)-configuration, can be confirmed through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
Expected ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | The chemical shift can vary with concentration and solvent. |
| Olefinic Proton (=CH) | 6.5 - 7.0 | Doublet | Coupled to the methine proton of the cyclopropyl (B3062369) group. |
| Methyl Protons (-CH₃) | 1.8 - 2.2 | Singlet or Doublet | May show long-range coupling with the olefinic proton. |
| Cyclopropyl Methine Proton (-CH) | 1.3 - 1.8 | Multiplet | Coupled to the olefinic proton and the cyclopropyl methylene (B1212753) protons. |
| Cyclopropyl Methylene Protons (-CH₂) | 0.5 - 1.2 | Multiplet | Diastereotopic protons will exhibit complex splitting patterns. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Carbon (-COOH) | 170 - 180 |
| Olefinic Carbon (=C-CH₃) | 125 - 135 |
| Olefinic Carbon (=CH) | 140 - 150 |
| Methyl Carbon (-CH₃) | 15 - 25 |
| Cyclopropyl Methine Carbon (-CH) | 10 - 20 |
| Cyclopropyl Methylene Carbons (-CH₂) | 5 - 15 |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₇H₁₀O₂), the expected exact mass is approximately 126.0681 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 126. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.
Plausible Fragmentation Pathways:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a peak at m/z 109.
Loss of a carboxyl group (•COOH): [M - 45]⁺, leading to a peak at m/z 81.
Decarboxylation (loss of CO₂): [M - 44]⁺, which may not be a primary fragmentation but could occur.
Cleavage of the cyclopropyl ring: This can lead to a series of smaller fragment ions.
Hypothetical Mass Spectrometry Data:
| m/z | Proposed Fragment | Notes |
| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 111 | [M - CH₃]⁺ | Loss of a methyl group |
| 109 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 81 | [M - COOH]⁺ | Loss of the carboxyl group |
| 67 | [C₅H₇]⁺ | Fragment from the cyclopropyl and vinyl backbone |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the carboxylic acid and alkene functionalities.
Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic very broad absorption due to hydrogen bonding. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Conjugation with the C=C double bond lowers the frequency. |
| C=C stretch (Alkene) | 1620 - 1650 | Medium | Characteristic of a conjugated double bond. |
| C-H stretch (Alkene) | 3000 - 3100 | Medium | Absorption for the vinylic C-H bond. |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | |
| O-H bend (Carboxylic Acid) | 920 - 950 | Medium, Broad | Out-of-plane bend. |
The presence of the very broad O-H stretch and the strong, conjugated C=O stretch would be key indicators of the carboxylic acid group, while the C=C and vinylic C-H stretches would confirm the presence of the double bond.
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment
While this compound itself is achiral, many of its derivatives, particularly those resulting from reactions at the double bond or esterification with a chiral alcohol, can be chiral. Assessing the enantiomeric purity of such derivatives is crucial in many applications.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Common Chiral Stationary Phases for Carboxylic Acids:
Polysaccharide-based CSPs: (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and offer broad applicability.
Macrocyclic glycopeptide-based CSPs: (e.g., Chirobiotic T) can be effective for the separation of polar and ionic compounds. nih.gov
Crown ether-based CSPs: (e.g., Crownpak CR(+)) are particularly useful for the separation of amino acids and other compounds with primary amine groups, and can be adapted for carboxylic acids. nih.gov
The enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers in the chromatogram.
In addition to chromatography, spectroscopic methods can also be employed for enantiomeric purity assessment:
NMR with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): In the presence of a CSA, the enantiomers form diastereomeric complexes that can have different NMR chemical shifts. Alternatively, reacting the enantiomeric mixture with a CDA creates diastereomers that are distinguishable by NMR.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light and can provide information about the absolute configuration and enantiomeric purity.
The combination of these advanced spectroscopic and chromatographic techniques provides a robust framework for the complete structural elucidation and purity assessment of this compound and its chiral derivatives.
Biological Activity and Molecular Mechanisms of E 3 Cyclopropyl 2 Methylacrylic Acid and Its Analogs
Structure-Activity Relationship (SAR) Studies for Understanding Bioactivity Modulation
Structure-activity relationship (SAR) studies have been instrumental in elucidating how structural modifications to abscisic acid (ABA) analogs influence their biological activity. The incorporation of a cyclopropyl (B3062369) group is a notable modification investigated for its potential to enhance receptor affinity and specificity.
Research into new 3'-alkyl ABA derivatives has shown that attaching a cyclopropyl group to position 3 of the ABA scaffold can increase binding affinity. nih.gov This enhancement is attributed to the cyclopropyl group occupying the C6 cleft within the ABA-binding pocket of the receptors. nih.gov This strategic placement serves to create a more stable and specific interaction with certain receptor subfamilies. nih.gov For instance, the inclusion of a 3-cyclopropyl group in a series of 3'-alkyl ABAs led to an increased inhibitory activity of pyrabactin (B1679896) resistance 1 (PYR1) and PYR1-like (PYL1) proteins against their target type 2C protein phosphatases. nih.gov
Furthermore, studies on cis-2,3-cyclopropanated abscisic acid (cis-CpABA) have highlighted the critical importance of stereochemistry for bioactivity. The synthesis and biological evaluation of specific enantiomers, namely 2S,3S-2,3-cyclopropanated ABA and 2R,3R-2,3-cyclopropanated ABA, revealed significant differences in their effects. nih.gov The 2S,3S enantiomer (3a) demonstrated higher inhibitory activity on seed germination compared to both its 2R,3R counterpart and natural ABA. nih.gov This underscores that the specific spatial arrangement of the cyclopropyl group is a key determinant of the analog's biological function, a finding corroborated by molecular docking studies. nih.gov In contrast to these agonists, other research has focused on creating ABA antagonists by attaching bulky groups to the 3'-carbon of ABA, which physically prevents the conformational change in the receptor required for signaling. rsc.org
Table 1: Summary of Structure-Activity Relationship Findings for Cyclopropyl ABA Analogs
| Structural Modification | Observed Effect on Bioactivity | Source |
| Addition of 3-cyclopropyl group | Increased binding affinity and specificity to certain ABA receptors (PYR1/PYL1). | nih.gov |
| 2S,3S configuration of cyclopropyl group | Higher inhibitory activity in seed germination compared to ABA and the 2R,3R enantiomer. | nih.gov |
| 2R,3R configuration of cyclopropyl group | Weaker inhibitory activity in seed germination compared to the 2S,3S enantiomer. | nih.gov |
Investigations into Enzyme Inhibition Mechanisms
The core mechanism of ABA signaling involves a double-negative regulatory system where ABA receptors of the PYR/PYL/RCAR family, upon binding ABA, inhibit the activity of type 2C protein phosphatases (PP2Cs), such as HYPERSENSITIVE TO ABA1 (HAB1). frontiersin.org This releases the positive regulators, SnRK2 kinases, from PP2C-mediated repression, thereby activating downstream ABA responses. frontiersin.org
Cyclopropyl analogs of ABA have been shown to directly engage this central pathway. An action mechanism study revealed that cyclopropanated ABA analogs inhibit the phosphatase activity of HAB1. nih.gov Congruent with SAR findings, the degree of inhibition was dependent on the stereochemistry of the analog. The 2S,3S-2,3-cyclopropanated ABA (3a) exhibited greater inhibition of HAB1's phosphatase activity than the 2R,3R enantiomer (3b), although both were less potent than ABA itself in this specific assay. nih.gov This demonstrates that the cyclopropyl moiety is a viable structural element for modulating the activity of key enzymes in the ABA signaling cascade. The inhibition of PP2Cs like HAB1 is a critical step, as it allows for the activation of SnRK2 kinases, which then phosphorylate downstream targets to mediate physiological responses. frontiersin.org
Based on a review of the available scientific literature, there is currently no specific information regarding the inhibition of other enzymes by (E)-3-cyclopropyl-2-methylacrylic acid or its close ABA analogs. Research has predominantly focused on their role as modulators of the core ABA signaling pathway, specifically targeting the interaction between PYR/PYL receptors and PP2C phosphatases like HAB1.
Receptor Binding and Signaling Pathway Modulation
The biological activity of ABA analogs is initiated by their binding to ABA receptors. Molecular docking studies have provided a structural basis for understanding these interactions. The binding of cyclopropyl ABA analogs to the ABA receptor PYL10 has been modeled, and the results align with bioassay data. nih.gov These in silico analyses confirmed that the specific configuration of the 2,3-cyclopropyl group is important for the bioactivity of these analogs, influencing how they fit within the receptor's ligand-binding pocket. nih.gov
Studies on other ABA analogs have shown that the addition of a cyclopropyl group at position 3 of the ABA scaffold is a targeted strategy to occupy a specific cleft (the C6 cleft) in the receptor's binding pocket, thereby enhancing binding affinity. nih.gov The activation of specific receptors, including PYL1, PYL2, and PYL5, by these analogs mediates downstream effects like stomatal closure. nih.gov
It is important to note that while the prompt mentions tubulin, a review of the scientific literature did not yield any evidence of interactions between this compound or its close ABA analogs and tubulin. Their known molecular targets are confined to the PYR/PYL/RCAR family of ABA receptors.
Table 2: Receptor Interaction Profile for Cyclopropyl ABA Analogs
| Analog Class | Target Receptor(s) | Interaction Details | Source |
| Cyclopropanated ABA (cis-CpABA) | PYL10 | Molecular docking confirmed the importance of the cyclopropyl group's stereochemistry for binding. | nih.gov |
| 3-Cyclopropyl-3'-alkyl ABAs | PYR1, PYL1, PYL2, PYL5 | The cyclopropyl group occupies the C6 cleft in the receptor's binding pocket, increasing affinity. | nih.gov |
The available scientific literature focuses on the role of this compound and its analogs within the context of plant biology, specifically their modulation of the abscisic acid signaling pathway. There are no specific findings in the reviewed sources detailing their impact or mechanisms of action on mammalian cellular pathways, such as inflammatory pathways involving NF-κB or MAPK.
Development and Application of Mechanistic Probes in Bioorganic Chemistry
The field of bioorganic chemistry utilizes chemical and molecular approaches to investigate and understand complex biological processes. nih.gov A key strategy in this endeavor is the design and application of mechanistic probes—molecules crafted to interrogate, report on, or perturb biological pathways. Cyclopropane-containing molecules, due to their unique reactivity and conformational rigidity, have emerged as valuable tools in this context.
While specific research on this compound as a mechanistic probe is not extensively documented, the broader class of cyclopropane (B1198618) derivatives has been effectively employed to study enzyme mechanisms and reaction intermediates. For instance, aryl-substituted cyclopropyl acetylenes have been utilized as sensitive probes to elucidate the mechanisms of metal-catalyzed hydration of alkynes. nih.gov These probes can help distinguish between different catalytic pathways by revealing the formation of specific intermediates.
Similarly, stereochemically defined cyclopropanes have been instrumental in mechanistic studies of gold(I)-catalyzed sigmatropic rearrangements. nih.gov Their rigid structures allow for detailed investigation into the reversibility and stereochemical course of these reactions, providing insights into the behavior of intermediates.
By analogy, this compound and its analogs could potentially serve as probes for enzymes that process α,β-unsaturated acids and esters. The cyclopropyl group, acting as a sterically defined and electronically unique substituent, could provide insights into the topology and electronic environment of enzyme active sites. For example, its interaction with an active site could be compared with that of analogous compounds bearing isopropyl or vinyl groups to map out steric and electronic preferences.
One well-documented example of a cyclopropane-containing molecule used as a mechanistic probe is 1-aminocyclopropanecarboxylic acid (ACC). unl.pt As the immediate biosynthetic precursor to the plant hormone ethylene (B1197577), ACC and its derivatives have been crucial in studying the mechanism of ACC synthase and ACC oxidase, enzymes involved in ethylene biosynthesis. unl.pt This highlights the potential of incorporating the cyclopropane motif to create powerful tools for mechanistic elucidation in bioorganic chemistry.
Table 1: Examples of Cyclopropane-Containing Mechanistic Probes
| Probe Compound | Biological System/Reaction Studied | Mechanistic Insight Gained |
| Aryl-substituted cyclopropyl acetylenes | Metal-catalyzed hydration of alkynes | Delineation of reaction pathways and intermediate formation nih.gov |
| Stereochemically defined cyclopropanes | Gold(I)-catalyzed nih.govnih.gov-sigmatropic rearrangements | Understanding reaction reversibility and stereochemistry nih.gov |
| 1-Aminocyclopropanecarboxylic acid (ACC) | Ethylene biosynthesis in plants | Elucidation of the mechanism of ACC synthase and ACC oxidase unl.pt |
Influence of Cyclopropane Ring Strain and Molecular Conformation on Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. The incorporation of a cyclopropane ring into a molecular scaffold, such as in this compound, exerts a profound influence on these characteristics, primarily through ring strain and conformational constraint.
The cyclopropane ring possesses a significant amount of strain energy due to its three-membered ring structure, which forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This inherent strain results in "bent" bonds with increased p-character, making the cyclopropane ring electronically similar to a carbon-carbon double bond in some respects. unl.pt This unique electronic nature can influence how the molecule interacts with biological targets. For example, the cyclopropyl group can participate in electronic interactions within an enzyme's active site that would not be possible for a simple alkyl group.
Furthermore, the rigidity of the cyclopropane ring severely restricts the conformational freedom of the molecule. This conformational locking can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a receptor or enzyme active site. This can lead to enhanced potency and selectivity.
The influence of the precise stereochemistry of the cyclopropane ring on biological activity has been demonstrated in studies of cyclopropyl-epothilones, a class of microtubule-stabilizing anticancer agents. The orientation of the cyclopropane moiety was found to be critical for activity; an analog with a configuration corresponding to the natural epoxide of epothilones was significantly more potent than its diastereomer. This underscores that the spatial arrangement of the cyclopropyl group is a key determinant of biological function.
In the context of this compound, the cyclopropyl group's conformation relative to the acrylic acid moiety would be expected to play a crucial role in its biological activity. The rigid cyclopropane ring would dictate the spatial presentation of the methyl and carboxylic acid groups, influencing how the molecule fits into a binding pocket. Structure-activity relationship (SAR) studies on related molecules, such as kappa opioid receptor agonists, have also shown that the N-cyclopropylmethyl substituent is a key determinant of potency and selectivity. nih.gov
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is also relevant. The cyclopropyl group can be considered a bioisostere of a vinyl group or, in some contexts, a carbonyl group. The replacement of other groups with a cyclopropyl ring can lead to improved metabolic stability, as the cyclopropane ring is generally resistant to many common metabolic pathways.
Table 2: Physicochemical Properties Influenced by the Cyclopropane Ring
| Property | Influence of Cyclopropane Ring | Consequence for Biological Activity |
| Bonding and Electronics | Increased p-character in C-C bonds due to ring strain | Can mimic C=C double bonds in interactions; unique electronic interactions with biological targets. unl.pt |
| Conformation | Restricted rotation and rigid structure | Pre-organization for binding, leading to enhanced potency and selectivity. |
| Metabolic Stability | Generally resistant to enzymatic degradation | Can lead to improved pharmacokinetic profiles. |
| Lipophilicity | Increases lipophilicity compared to a linear propyl group | Can influence cell permeability and distribution. |
Future Directions and Emerging Research Avenues for E 3 Cyclopropyl 2 Methylacrylic Acid
Development of Novel Stereoselective Synthetic Strategies for Enhanced Efficiency
The biological activity of chiral molecules is often dependent on their specific stereochemistry, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities. nih.gov Therefore, a primary focus of future research will be the development of efficient and highly stereoselective synthetic routes to (E)-3-cyclopropyl-2-methylacrylic acid and its derivatives.
Current synthetic approaches to cyclopropane-containing molecules and chiral acrylic acids often involve multi-step processes. researchgate.netrsc.org Emerging strategies in asymmetric synthesis, which are crucial for producing single-enantiomer drugs, are increasingly being applied to complex molecular architectures. nih.govnih.gov Future synthetic efforts for this compound are likely to concentrate on:
Asymmetric Cyclopropanation: The use of chiral catalysts (both metal-based and organocatalysts) to directly introduce the cyclopropane (B1198618) ring with high enantioselectivity. researchgate.net
Substrate-Directed Reactions: Employing chiral auxiliaries to guide the stereochemical outcome of key reaction steps, followed by their removal. A three-step sequence involving aldol (B89426) addition, directed cyclopropanation, and retro-aldol cleavage has been shown to be effective for the asymmetric synthesis of other chiral cyclopropane-carboxaldehydes. rsc.org
Enzyme-Mediated Catalysis: Biocatalysis has emerged as a sustainable and highly selective alternative for creating chiral centers, and engineered enzymes could be developed to synthesize specific enantiomers of cyclopropyl (B3062369) compounds. researchgate.net
Design of Targeted Derivatives with Refined Mechanistic Specificity
The core structure of this compound serves as a versatile scaffold for the design of new derivatives with potentially enhanced biological activity and more specific mechanisms of action. The cyclopropyl group is known to be a valuable fragment in drug discovery, often improving properties such as metabolic stability and target binding. acs.orgnih.gov The acrylic acid moiety is also a common feature in biologically active compounds. nih.govtandfonline.com
Future research will likely involve the systematic modification of the parent compound to establish clear structure-activity relationships (SAR). This can be achieved by:
Synthesizing a library of derivatives by introducing various substituents onto the cyclopropyl ring.
Modifying the carboxylic acid group to form esters, amides, or other functional groups to alter polarity, bioavailability, and binding interactions. nih.gov
Altering the methyl group on the acrylic acid backbone to probe steric and electronic effects at the active site of a biological target.
For instance, studies on other acrylic acid derivatives have shown that even small structural changes can significantly impact their inhibitory concentrations (IC₅₀) against targets like β-tubulin. researchgate.netacs.org By creating and testing a diverse set of analogues, researchers can identify the key pharmacophoric features required for potent and selective activity, leading to the design of derivatives with refined mechanistic specificity. nih.gov
Advanced Computational Modeling for Mechanism-Based Molecular Design
In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are now indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. researchgate.netfums.ac.ir These computational methods allow researchers to predict how a molecule will interact with a specific biological target, providing insights into binding affinity and mechanism of action before committing to costly and time-consuming synthesis. fums.ac.ir
For this compound, future research will undoubtedly leverage these advanced computational approaches. Docking studies can be performed to screen virtual libraries of its derivatives against known protein targets. researchgate.netnih.gov For example, molecular docking has been successfully used to study how other acrylic acid derivatives bind to the colchicine-binding site of tubulin or to the active sites of enzymes like urease and α-glucosidase. researchgate.netnih.gov
Key future research activities in this area will include:
Molecular Docking: To predict the binding modes and affinities of this compound and its designed derivatives with various biological targets, such as enzymes and receptors. mdpi.commdpi.com
Molecular Dynamics Simulations: To study the stability of the ligand-protein complexes over time and to understand the dynamic behavior that governs molecular recognition. tandfonline.com
QSAR (Quantitative Structure-Activity Relationship) Modeling: To build mathematical models that correlate the chemical structure of the derivatives with their biological activity, further guiding the design of more potent compounds. researchgate.net
These computational studies will provide a rational, mechanism-based framework for designing the next generation of derivatives with enhanced therapeutic potential.
Exploration of New Biological Targets and Intracellular Pathways
Compounds containing cyclopropane rings are known to exhibit a wide spectrum of biological activities, including antitumor, antiviral, and enzyme inhibitory effects. unl.ptresearchgate.net Similarly, acrylic acid derivatives have been identified as potential anticancer agents, enzyme inhibitors, and modulators of cellular processes. nih.govacs.orgnih.gov A significant future research avenue for this compound is the comprehensive exploration of its biological targets and the intracellular pathways it affects.
The reactivity of the acrylic acid moiety suggests that it may act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in proteins. researchgate.net This mode of action is a known mechanism for many enzyme inhibitors. The strained cyclopropyl ring can also participate in specific interactions within a protein's binding pocket. unl.pt
Future investigations will likely employ a range of modern biological techniques to:
Identify Protein Targets: Using methods like affinity chromatography and proteomics to isolate and identify the specific proteins that bind to this compound.
Elucidate Intracellular Pathways: Determining how the compound affects cellular signaling cascades and metabolic pathways. For example, some acrylic acid derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. researchgate.netacs.org
Screen for Broad Biological Activity: Testing the compound against a wide range of cell lines (e.g., cancer cells) and pathogens to uncover new therapeutic applications.
Discovering the specific biological targets and pathways is essential for understanding the compound's mechanism of action and for the rational development of new therapeutic agents based on its unique chemical structure.
Q & A
Q. What are the optimal synthetic routes for (E)-3-cyclopropyl-2-methylacrylic acid, and how do reaction conditions influence stereoselectivity?
The synthesis typically involves cyclopropane ring formation followed by acrylate coupling. Key steps include:
- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) to ensure stereochemical control of the cyclopropyl group .
- Acrylate Formation : Wittig or Horner-Wadsworth-Emmons reactions to establish the α,β-unsaturated carboxylic acid moiety. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect E/Z isomer ratios .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (7:3 to 1:1) to isolate the E-isomer.
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, CDCl3) shows distinct vinyl proton coupling (J = 15–16 Hz for E-configuration) and cyclopropyl proton splitting (δ 1.2–1.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid) confirm purity (>98%) and molecular ion ([M-H]<sup>-</sup> at m/z 153.1) .
- X-ray Crystallography : Resolves stereochemistry but requires high-purity crystals grown via slow evaporation in ethanol .
Advanced Research Questions
Q. How can discrepancies in reported biological activity of this compound be resolved?
Contradictions often arise from:
- Solubility Differences : Use of DMSO vs. aqueous buffers alters bioavailability. Pre-saturate solvents and validate dissolution via UV-Vis (λmax 260 nm) .
- Isomeric Purity : Even 5% Z-isomer contamination can skew enzyme inhibition assays. Employ chiral HPLC (Chiralpak IA column, 90:10 hexane/IPA) for rigorous isomer separation .
- Cell Line Variability : Replicate assays across multiple lines (e.g., HEK293 vs. HeLa) and use ANOVA with post-hoc Tukey tests to identify confounding factors .
Q. What computational methods predict the reactivity of this compound in nucleophilic additions?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The LUMO energy (~-1.8 eV) indicates susceptibility to Michael additions .
- MD Simulations : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics using GROMACS. Correlate free-energy barriers (ΔG<sup>‡</sup>) with experimental yields .
Q. How do steric effects from the cyclopropyl group influence regioselectivity in cross-coupling reactions?
- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize hindered regions. The cyclopropyl group increases steric bulk by ~30% compared to methyl, directing couplings to the β-position .
- Catalyst Screening : Test Pd(PPh3)4 vs. bulky ligands (XPhos). Bulkier ligands favor α-selectivity (70% vs. 40% yield) due to reduced steric clash .
Methodological Guidance for Data Contradiction Analysis
Q. What statistical frameworks address conflicting results in structure-activity relationship (SAR) studies?
- Meta-Analysis : Aggregate data from ≥5 independent studies. Use random-effects models (RevMan software) to account for heterogeneity. Weight studies by sample size and purity metrics .
- Sensitivity Analysis : Vary assay parameters (pH, temperature) in a factorial design. Apply Monte Carlo simulations to identify critical variables (e.g., pH 7.4 ± 0.2 alters IC50 by 2-fold) .
Q. How should researchers design longitudinal studies to assess stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
